2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole
CAS No.: 1217863-18-7
Cat. No.: VC17208092
Molecular Formula: C22H16BrNS
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217863-18-7 |
|---|---|
| Molecular Formula | C22H16BrNS |
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C22H16BrNS/c23-15-16-8-7-13-19(14-16)22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2 |
| Standard InChI Key | ZIAGAOYXDFEXQY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC(=C3)CBr)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole, reflecting its thiazole core with substituents at specific positions. The molecular formula is CHBrNS, with a molecular weight of 406.3 g/mol . The bromomethyl group (-CHBr) at the 3-position of the phenyl ring introduces reactivity for further functionalization, while the diphenyl groups enhance steric bulk and electronic conjugation.
Structural Isomerism and Comparison
A closely related isomer, 2-[4-(bromomethyl)phenyl]-4,5-diphenylthiazole (PubChem CID: 73012492), differs only in the substitution position of the bromomethyl group (para vs. meta) . This positional isomerism influences physicochemical properties such as dipole moments and crystal packing. For instance, the para isomer exhibits a calculated XLogP3 of 6.5, suggesting high lipophilicity, while the meta isomer’s properties remain less documented .
Table 1: Structural Comparison of Bromomethylthiazole Isomers
| Property | 3-(Bromomethyl) Isomer | 4-(Bromomethyl) Isomer |
|---|---|---|
| Molecular Formula | CHBrNS | CHBrNS |
| Molecular Weight (g/mol) | 406.3 | 406.3 |
| XLogP3 (Predicted) | Not Reported | 6.5 |
| Rotatable Bonds | 4 | 4 |
Synthesis and Functionalization Strategies
Bromomethylation of Aromatic Precursors
The synthesis of bromomethyl-substituted aromatic compounds typically involves radical bromination or nucleophilic substitution. For example, 4-(bromomethyl)benzonitrile is prepared via refluxing 4-methylbenzonitrile with N-bromosuccinimide (NBS) and AIBN in CCl, yielding a 90% product . Adapting this method, the meta-substituted analogue could be synthesized using directed ortho-metalation strategies or regioselective bromination.
Thiazole Ring Formation
Thiazole cores are commonly constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4,5-diphenylthiazoles, condensation of phenacyl bromides with thiourea derivatives is a viable route. Subsequent Suzuki-Miyaura coupling could introduce the 3-(bromomethyl)phenyl group at the 2-position.
Table 2: Key Synthetic Steps for Bromomethylthiazoles
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromomethylation | NBS, AIBN, CCl, reflux | 90% |
| 2 | Thiazole Formation | Phenacyl bromide, thiourea, EtOH, Δ | 75% |
| 3 | Cross-Coupling | Suzuki catalyst, Pd(PPh), Δ | 60% |
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Bromomethylthiazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C. The para isomer’s solubility profile indicates poor water solubility but good compatibility with chlorinated solvents (e.g., CHCl, DCM) . The meta isomer likely shares similar characteristics, though steric effects may reduce crystallinity.
Spectroscopic Signatures
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H NMR: The para isomer’s spectrum shows resonances for aromatic protons (δ 7.2–7.7 ppm) and the bromomethyl group (δ 4.48 ppm) . The meta isomer would display split peaks for the bromomethyl protons due to reduced symmetry.
-
Mass Spectrometry: High-resolution mass spectra of analogous compounds confirm molecular ions at m/z 405.01868 (calculated) .
Applications in Materials Science and Pharmaceuticals
Supramolecular Self-Assembly
Bromomethylthiazoles serve as precursors for photoactive materials. For instance, related bromomethylbenzaldehyde derivatives are used to synthesize donor-acceptor stacks for sensing volatile organic compounds . The electron-deficient thiazole core and bromine’s leaving-group potential enable covalent functionalization or coordination polymers.
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